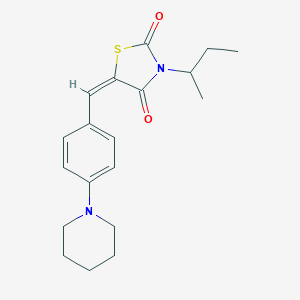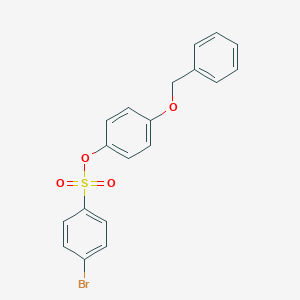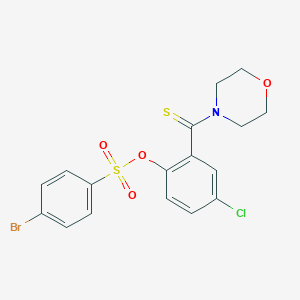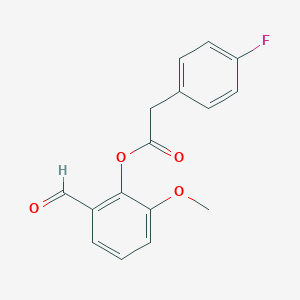
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-64, is a potent cysteine protease inhibitor that has been widely used in scientific research. It was first discovered in 1976 and has since been extensively studied for its various applications in biochemistry and cell biology.
Mechanism of Action
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate acts as a covalent inhibitor of cysteine proteases by forming a thioether bond with the active site cysteine residue. This prevents the protease from cleaving its substrate, leading to the accumulation of partially degraded proteins and peptides within the cell.
Biochemical and Physiological Effects
The inhibition of cysteine proteases by 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of apoptosis, autophagy, and antigen processing and presentation. 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its potency and specificity for cysteine proteases. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that it can inhibit other enzymes that contain a cysteine residue in their active site, leading to potential off-target effects.
Future Directions
There are several potential future directions for research involving 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of specific cysteine proteases. Another area of interest is the use of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate as a tool for studying the role of cysteine proteases in various disease states, such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate to specific tissues or cells could expand its potential applications in both basic and clinical research.
Synthesis Methods
The synthesis of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate involves several steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with morpholine to form 2-methoxy-6-(4-morpholinyl)phenyl chloromethyl ether. The final step involves the reaction of this intermediate with sodium 4-chlorobenzenesulfinate to form 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been used extensively in scientific research, particularly in the study of cysteine proteases and their role in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.
properties
Product Name |
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Molecular Formula |
C18H18ClNO5S2 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-4-2-3-15(18(26)20-9-11-24-12-10-20)17(16)25-27(21,22)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 |
InChI Key |
WOIDDTWVPZEGHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
solubility |
3.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)

